Hinokiflavone Hinokiflavone Hinokiflavone is a biflavonoid that is apigenin substituted by a 4-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)phenoxy group at position 6. A diflavonyl ether, it is isolated from Rhus succedanea and has been found to possess significant cytotoxic potential. It has a role as a neuroprotective agent, an antineoplastic agent and a metabolite. It is a biflavonoid, an aromatic ether and a hydroxyflavone. It is functionally related to an apigenin.
Hinokiflavone is a natural product found in Garcinia multiflora, Rhus punjabensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 19202-36-9
VCID: VC21334335
InChI: InChI=1S/C30H18O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-13,31-33,36-37H
SMILES:
Molecular Formula: C30H18O10
Molecular Weight: 538.5 g/mol

Hinokiflavone

CAS No.: 19202-36-9

Cat. No.: VC21334335

Molecular Formula: C30H18O10

Molecular Weight: 538.5 g/mol

* For research use only. Not for human or veterinary use.

Hinokiflavone - 19202-36-9

CAS No. 19202-36-9
Molecular Formula C30H18O10
Molecular Weight 538.5 g/mol
IUPAC Name 6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C30H18O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-13,31-33,36-37H
Standard InChI Key WTDHMFBJQJSTMH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O

Chemical Properties and Structure

Hinokiflavone possesses specific chemical characteristics that influence its biological activities and pharmaceutical potential. The following table summarizes the key chemical properties of hinokiflavone:

PropertyValue
IUPAC Name6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Molecular FormulaC30H18O10
Molecular Weight538.46-538.5 g/mol
CAS Number19202-36-9
StereochemistryAchiral
Optical ActivityNone
Defined Stereocenters0/0

Structurally, hinokiflavone is characterized as apigenin substituted by a 4-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)phenoxy group at position 6 . This specific arrangement contributes to its functionality as an aromatic ether and hydroxyflavone. The compound features multiple hydroxyl groups, which likely contribute to its antioxidant properties and ability to interact with various biological targets. The biaryl ether linkage between the two flavone units creates a unique three-dimensional configuration that enables specific interactions with proteins such as matrix metalloproteinases and Caseinolytic protease P (ClpP) .

Natural Sources

Hinokiflavone has been isolated from multiple plant species across different families. Research has documented its presence in the following plants:

  • Rhus succedanea (Anacardiaceae family)

  • Garcinia multiflora (Clusiaceae family)

  • Rhus punjabensis (Anacardiaceae family)

  • Selaginella species (Selaginellaceae family)

  • Juniperus phoenicea (Cupressaceae family)

The distribution of hinokiflavone across these taxonomically diverse plant families suggests that this compound may serve important ecological functions in these plants, potentially as a defense mechanism against pathogens or herbivores. Traditional medicine systems have utilized several of these plants for centuries, which prompted researchers to investigate their bioactive components, leading to the isolation and characterization of hinokiflavone. The compound's presence in these diverse plant sources also facilitates research into sustainable methods for its extraction and purification for potential pharmaceutical applications.

Pharmacological Properties

Anticancer Activities

Hinokiflavone demonstrates significant anticancer properties across multiple cancer types through various molecular mechanisms. Early studies established its cytotoxicity against KB nasopharyngeal cancer cells with an ED50 of 4 μg/mL, while similar biflavonoids such as amentoflavone, robustaflavone, and agathisfiavone showed no activity against this cell line .

Research on breast cancer has revealed that hinokiflavone exhibits both anti-proliferative and anti-metastatic effects. In vitro studies demonstrate that hinokiflavone induces apoptosis in a time- and dose-dependent manner by upregulating the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 . Furthermore, hinokiflavone significantly inhibits migration and invasion of breast cancer cells by impairing epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis .

In vivo studies using xenograft tumor mouse models have confirmed hinokiflavone's anticancer efficacy. Treatment with hinokiflavone distinctly inhibited tumor growth in MDA-MB-231 breast cancer xenografts. Immunohistochemical analysis of tumor sections revealed a remarkable decrease in both matrix metalloproteinase-2 positive (MMP-2+) cells and Ki-67+ cells in tumor tissues after hinokiflavone treatment, indicating inhibition of both proliferation and metastatic potential .

Hepatocellular carcinoma (HCC) appears particularly sensitive to hinokiflavone treatment. In vivo studies showed that hinokiflavone reduced the volume of SMMC-7721 subcutaneous tumors by 50-70% when administered intraperitoneally at doses of 4 and 8 mg/kg, demonstrating considerably higher potency than the related compound amentoflavone .

Antimicrobial Properties

Recent research has uncovered hinokiflavone's significant antimicrobial activities, particularly against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Hinokiflavone inhibits the activity of Caseinolytic protease P (ClpP) of MRSA strain USA300 with an IC50 of 34.36 μg/mL . ClpP represents crucial microbial degradation machinery involved in bacterial homeostasis and pathogenicity, making it an ideal target for combating S. aureus infections.

Molecular studies have elucidated that hinokiflavone directly bonds to ClpP with confirmed docking sites, including SER-22, LYS-26, and ARG-28 . This interaction reduces S. aureus virulence by inhibiting the expression of multiple virulence factors. The binding mechanism was confirmed through cellular thermal transfer assay (CETSA), thermal shift assay (TSA), local surface plasmon resonance (LSPR), and molecular docking studies .

Importantly, in vivo evaluation demonstrated that hinokiflavone in combination with vancomycin effectively protected mice from MRSA-induced fatal pneumonia, showing superior efficacy compared to vancomycin alone . This synergistic effect positions hinokiflavone as a promising adjuvant for existing antibiotics in the treatment of resistant S. aureus infections.

Additionally, hinokiflavone exhibits antiprotozoal activities against both Leishmania donovani and Plasmodium falciparum with IC50 values of 2.9 and 2.3 μM, respectively . The compound also shows antiviral effects, albeit with varying potencies, against HIV reverse transcriptase, influenza virus sialidase, herpes viruses, and dengue virus RNA-dependent RNA polymerase .

Anti-inflammatory and Antioxidant Effects

Hinokiflavone possesses notable anti-inflammatory properties, suppressing the production of inflammatory mediators including nitric oxide (NO) and interleukins IL-6 and IL-8 . While research specifically focused on hinokiflavone's anti-inflammatory mechanisms is limited, the anti-inflammatory activity of biflavonoids as a class is well-documented.

The compound's antioxidant capacity contributes to its hepatoprotective action, which is enhanced in the presence of glycyrrhizin . This liver-protective effect may be particularly relevant in the context of cancer treatments that can induce hepatotoxicity, suggesting potential applications as an adjuvant therapy to reduce treatment-related liver damage.

Computer modeling has predicted that hinokiflavone can bind to and inhibit prostaglandin D2 synthase, suggesting potential applications in limiting hair loss, although experimental validation of this prediction remains pending .

Mechanism of Action

Hinokiflavone exerts its diverse biological effects through multiple molecular mechanisms and targets. In cancer cells, hinokiflavone interferes with the ERK1-2/p38/nuclear factor kappa B (NFκB) signaling pathway and regulates the expression of matrix metalloproteinases MMP-2 and MMP-9, with evidence suggesting potential direct binding to MMP-9 . These interactions contribute to its anti-proliferative and anti-metastatic activities.

A significant mechanism of action involves hinokiflavone's function as a potent modulator of pre-mRNA splicing through inhibition of the SUMO-specific protease SENP1 . This represents a rare naturally occurring SENP1 inhibitor and provides a scaffold for the design of synthetic compounds with enhanced properties. The modulation of pre-mRNA splicing can significantly impact various cellular processes, including those involved in cancer progression.

In bacterial systems, hinokiflavone's primary target appears to be ClpP, a critical component of protein degradation machinery in bacteria. Through direct binding to specific sites on ClpP (SER-22, LYS-26, and ARG-28), hinokiflavone disrupts bacterial homeostasis and reduces virulence factor expression, effectively attenuating the pathogenicity of MRSA and potentially other bacteria .

The multiple targets and mechanisms of hinokiflavone suggest broad therapeutic potential across different disease contexts. Further research may identify additional molecular interactions that contribute to its observed biological effects.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator